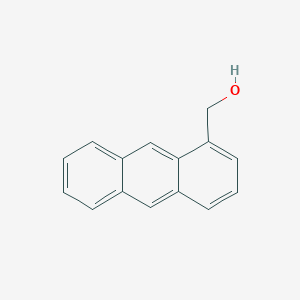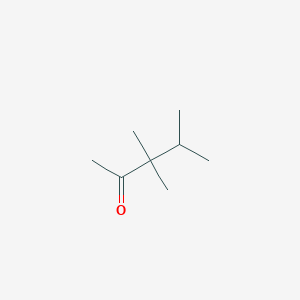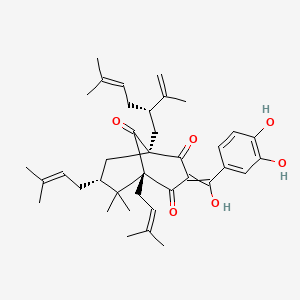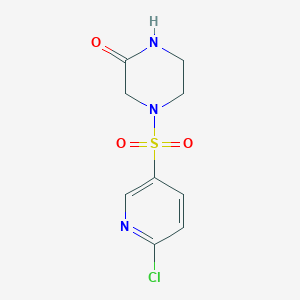
Anthracen-1-ylmethanol
概要
説明
Anthracen-1-ylmethanol: is an organic compound derived from anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings. This compound is characterized by the presence of a hydroxymethyl group (-CH₂OH) attached to the first carbon of the anthracene ring system. This compound is known for its interesting photophysical and photochemical properties, making it a valuable compound in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions:
Reduction of Anthracen-1-carboxaldehyde: One common method for preparing anthracen-1-ylmethanol involves the reduction of anthracen-1-carboxaldehyde using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Hydroxymethylation of Anthracene: Another approach involves the direct hydroxymethylation of anthracene using formaldehyde and a strong base like potassium hydroxide (KOH).
Industrial Production Methods: Industrial production of this compound often involves the large-scale reduction of anthracen-1-carboxaldehyde due to its efficiency and high yield. The process is optimized to ensure the purity and consistency of the final product, which is essential for its applications in various industries .
化学反応の分析
Types of Reactions:
Oxidation: Anthracen-1-ylmethanol can undergo oxidation reactions to form anthracen-1-carboxaldehyde or anthracen-1-carboxylic acid.
Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Anthracen-1-carboxaldehyde, anthracen-1-carboxylic acid.
Reduction: Anthracen-1-ylmethane.
Substitution: Various esters and ethers.
科学的研究の応用
Chemistry: Anthracen-1-ylmethanol is used as a building block in organic synthesis, particularly in the preparation of anthracene-based derivatives. Its unique structure allows for the development of compounds with specific photophysical properties .
Biology: In biological research, this compound derivatives are studied for their potential antimicrobial and anticancer activities. The compound’s ability to interact with biological molecules makes it a valuable tool in drug discovery .
Medicine: this compound and its derivatives are investigated for their potential therapeutic applications, including their use as fluorescent probes for imaging and diagnostic purposes .
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic materials. Its photophysical properties make it suitable for these high-tech applications .
作用機序
The mechanism of action of anthracen-1-ylmethanol is primarily related to its ability to undergo photochemical reactions. Upon exposure to light, the compound can absorb photons and transition to an excited state. This excited state can then participate in various chemical reactions, including energy transfer and electron transfer processes. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the interacting molecules .
類似化合物との比較
9-Anthracenemethanol: Similar to anthracen-1-ylmethanol but with the hydroxymethyl group attached to the ninth carbon of the anthracene ring.
Anthracen-2-ylmethanol: Another isomer with the hydroxymethyl group on the second carbon.
9,10-Dimethylanthracene: A derivative with methyl groups on the ninth and tenth carbons.
Uniqueness: this compound is unique due to the specific position of the hydroxymethyl group, which influences its reactivity and interaction with other molecules. This positional specificity can lead to different photophysical and chemical properties compared to its isomers and other anthracene derivatives .
特性
CAS番号 |
154397-44-1 |
|---|---|
分子式 |
C15H12O |
分子量 |
208.25 g/mol |
IUPAC名 |
anthracen-1-ylmethanol |
InChI |
InChI=1S/C15H12O/c16-10-14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14/h1-9,16H,10H2 |
InChIキー |
XCCCHWWMLSAIOH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3-Bromo-7-chlorothieno[3,2-b]pyridine](/img/structure/B8765898.png)

